molecular formula C25H23N3O5 B409361 N-[(1E)-1-[5-(2-NITROPHENYL)FURAN-2-YL]-3-OXO-3-(PIPERIDIN-1-YL)PROP-1-EN-2-YL]BENZAMIDE

N-[(1E)-1-[5-(2-NITROPHENYL)FURAN-2-YL]-3-OXO-3-(PIPERIDIN-1-YL)PROP-1-EN-2-YL]BENZAMIDE

Cat. No.: B409361
M. Wt: 445.5g/mol
InChI Key: PUVZRLBCPZDNQN-HEHNFIMWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(1E)-1-[5-(2-NITROPHENYL)FURAN-2-YL]-3-OXO-3-(PIPERIDIN-1-YL)PROP-1-EN-2-YL]BENZAMIDE is a complex organic compound with a unique structure that includes a nitro-phenyl group, a furan ring, a piperidine moiety, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1E)-1-[5-(2-NITROPHENYL)FURAN-2-YL]-3-OXO-3-(PIPERIDIN-1-YL)PROP-1-EN-2-YL]BENZAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the furan ring, followed by the introduction of the nitro-phenyl group. The piperidine moiety is then added through a series of reactions, and finally, the benzamide group is attached. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required purity levels for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-[(1E)-1-[5-(2-NITROPHENYL)FURAN-2-YL]-3-OXO-3-(PIPERIDIN-1-YL)PROP-1-EN-2-YL]BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can undergo reduction reactions to modify the furan ring or the nitro group.

    Substitution: The benzamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride, oxidizing agents like potassium permanganate, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial for the success of these reactions.

Major Products

The major products formed from these reactions depend on the specific reaction pathway chosen. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups to the benzamide moiety.

Scientific Research Applications

N-[(1E)-1-[5-(2-NITROPHENYL)FURAN-2-YL]-3-OXO-3-(PIPERIDIN-1-YL)PROP-1-EN-2-YL]BENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1E)-1-[5-(2-NITROPHENYL)FURAN-2-YL]-3-OXO-3-(PIPERIDIN-1-YL)PROP-1-EN-2-YL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The nitro-phenyl group and the furan ring play crucial roles in binding to target proteins or enzymes, leading to the modulation of their activity. The piperidine moiety may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its multi-functional structure, which allows it to participate in diverse chemical reactions and exhibit a wide range of biological activities. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C25H23N3O5

Molecular Weight

445.5g/mol

IUPAC Name

N-[(E)-1-[5-(2-nitrophenyl)furan-2-yl]-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]benzamide

InChI

InChI=1S/C25H23N3O5/c29-24(18-9-3-1-4-10-18)26-21(25(30)27-15-7-2-8-16-27)17-19-13-14-23(33-19)20-11-5-6-12-22(20)28(31)32/h1,3-6,9-14,17H,2,7-8,15-16H2,(H,26,29)/b21-17+

InChI Key

PUVZRLBCPZDNQN-HEHNFIMWSA-N

SMILES

C1CCN(CC1)C(=O)C(=CC2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-])NC(=O)C4=CC=CC=C4

Isomeric SMILES

C1CCN(CC1)C(=O)/C(=C\C2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-])/NC(=O)C4=CC=CC=C4

Canonical SMILES

C1CCN(CC1)C(=O)C(=CC2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-])NC(=O)C4=CC=CC=C4

Origin of Product

United States

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